(4-Fluorophenyl)(triethylgermyl)methanone
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Overview
Description
(4-Fluorophenyl)(triethylgermyl)methanone is an organogermanium compound characterized by the presence of a fluorophenyl group and a triethylgermyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(triethylgermyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with triethylgermane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+TriethylgermaneBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: (4-Fluorophenyl)(triethylgermyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)(triethylgermyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(triethylgermyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylgermyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(triethylsilyl)methanone: Similar structure but with a silicon atom instead of germanium.
(4-Fluorophenyl)(triethylstannyl)methanone: Contains a tin atom instead of germanium.
(4-Fluorophenyl)(triethylplumbyl)methanone: Contains a lead atom instead of germanium.
Uniqueness
(4-Fluorophenyl)(triethylgermyl)methanone is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semiconductor properties and potential biological activities, making this compound particularly interesting for research and industrial applications.
Biological Activity
(4-Fluorophenyl)(triethylgermyl)methanone is an organometallic compound that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic ring and a triethylgermyl moiety, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H17FGeO
- Molecular Weight : 276.3 g/mol
- IUPAC Name : this compound
- CAS Number : 88011-00-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the triethylgermyl group can enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular components.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to growth and apoptosis.
- Membrane Disruption : Similar to other organometallic compounds, it could disrupt cellular membranes, leading to increased permeability and cell death.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties, disrupting bacterial cell membranes and leading to cell lysis. This mechanism is similar to that observed in other organometallic compounds known for their antimicrobial effects.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of apoptotic pathways .
Research Findings
A number of studies have explored the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values around 20 µM.
Properties
CAS No. |
88011-33-0 |
---|---|
Molecular Formula |
C13H19FGeO |
Molecular Weight |
282.92 g/mol |
IUPAC Name |
(4-fluorophenyl)-triethylgermylmethanone |
InChI |
InChI=1S/C13H19FGeO/c1-4-15(5-2,6-3)13(16)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
ARVGMQNDBMYLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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